molecular formula C18H18ClN7O2 B3002097 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone CAS No. 1705238-42-1

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone

Cat. No.: B3002097
CAS No.: 1705238-42-1
M. Wt: 399.84
InChI Key: PDUJWSIOMLVKJU-UHFFFAOYSA-N
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Description

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone is a complex organic molecule featuring a triazole ring, a pyrimidine ring, a piperazine ring, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Triazole Ring: This step often involves the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Pyrimidine Ring Synthesis: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Coupling Reactions: The triazole and pyrimidine rings are then coupled using a suitable linker, such as a piperazine ring, through nucleophilic substitution reactions.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound has shown promise as an antimicrobial agent, effective against a range of bacterial and fungal pathogens. Its triazole and pyrimidine rings are known to interact with microbial enzymes, inhibiting their activity.

Medicine

In medicinal chemistry, this compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by interacting with specific molecular targets, such as kinases and DNA.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical modifications makes it a versatile intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of key enzymes and receptors. The triazole ring is known to bind to the active sites of enzymes, disrupting their normal function. The pyrimidine ring can interact with DNA, leading to the inhibition of DNA replication and transcription. The piperazine ring enhances the compound’s solubility and bioavailability, allowing it to effectively reach its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (4-(1H-1,2,4-triazol-1-yl)benzoic acid: Known for its anticancer properties.

    (E)-2-(4-(1H-1,2,4-triazol-1-yl)styryl)-4-(alkyl/arylmethyleneoxy)quinazoline: Used as an antimicrobial agent.

    1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones: Investigated for their cytotoxic activities against cancer cells.

Uniqueness

The uniqueness of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone lies in its multi-functional structure, which allows it to interact with a variety of biological targets. Its combination of triazole, pyrimidine, and piperazine rings provides a versatile platform for the development of new therapeutic agents.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN7O2/c1-28-15-3-2-13(19)8-14(15)18(27)25-6-4-24(5-7-25)16-9-17(22-11-21-16)26-12-20-10-23-26/h2-3,8-12H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUJWSIOMLVKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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